molecular formula C24H29NO3 B161189 SRI 6409-94 CAS No. 127697-58-9

SRI 6409-94

Cat. No.: B161189
CAS No.: 127697-58-9
M. Wt: 379.5 g/mol
InChI Key: BACPJFZYTZYCNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SRI 6409-94 involves the reaction of benzoic acid derivatives with tetrahydronaphthalene derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

SRI 6409-94 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

SRI 6409-94 is used extensively in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a molecular tool to study the effects of retinol’s three-dimensional configuration on teratogenic activity.

    Biology: Investigated for its effects on cellular processes and developmental biology.

    Medicine: Studied for its potential therapeutic applications and toxicological effects.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

SRI 6409-94 exerts its effects by interacting with specific molecular targets and pathways. It is known to affect the three-dimensional configuration of retinol, which in turn influences its teratogenic activity. The compound binds to retinoic acid receptors and modulates gene expression, leading to various biological effects .

Comparison with Similar Compounds

SRI 6409-94 is unique due to its specific structural configuration and teratogenic properties. Similar compounds include:

This compound stands out due to its specific use as a molecular tool to study retinol’s three-dimensional configuration and its teratogenic effects .

Properties

CAS No.

127697-58-9

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C24H29NO3/c1-6-28-22(27)16-7-10-18(11-8-16)25-21(26)17-9-12-19-20(15-17)24(4,5)14-13-23(19,2)3/h7-12,15H,6,13-14H2,1-5H3,(H,25,26)

InChI Key

BACPJFZYTZYCNF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

127697-58-9

Origin of Product

United States

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